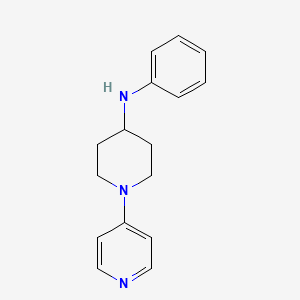

N-fenil-1-(piridin-4-il)piperidin-4-amina

Descripción general

Descripción

“N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound with a molecular weight of 253.35 . It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The InChI code for “N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

N-fenil-1-(piridin-4-il)piperidin-4-amina: y sus derivados han sido estudiados por su potencial uso en materiales ópticos no lineales. Estos materiales son cruciales para aplicaciones de procesamiento de señales ópticas, incluyendo activación óptica, transductores de frecuencia de luz, memorias ópticas, moduladores y deflectores . La capacidad del compuesto para formar una densa red de enlaces de hidrógeno en el espacio interlaminar del 4-sulfofenilfosfonato de circonio sugiere su utilidad para mejorar la no linealidad óptica a nivel molecular .

Actividad Anticancerígena

La investigación ha indicado que los derivados de This compound exhiben prometedoras actividades antitumorales in vitro. Por ejemplo, ciertos derivados han mostrado una potente actividad contra líneas celulares tumorales de pulmón no pequeñas humanas, lo que sugiere la relevancia del compuesto en la investigación del cáncer y posibles aplicaciones terapéuticas .

Agentes Antituberculosos

El marco estructural de This compound se ha utilizado en el diseño de agentes antituberculosos. Se han sintetizado derivados sustituidos y evaluado su actividad contra Mycobacterium tuberculosis, con algunos compuestos que exhiben concentraciones inhibitorias significativas. Esto destaca el papel del compuesto en la lucha contra la tuberculosis, especialmente en el contexto de las cepas resistentes a los medicamentos .

Propiedades Antimicrobianas y Antifúngicas

Los derivados de piperidina, que incluyen This compound, han sido reconocidos por sus propiedades antimicrobianas y antifúngicas. Estos compuestos están siendo explorados por su potencial para tratar infecciones y enfermedades causadas por diversos patógenos microbianos y fúngicos .

Descubrimiento y Desarrollo de Fármacos

La naturaleza heterocíclica del compuesto lo convierte en un andamiaje valioso en el descubrimiento de fármacos. Su capacidad para presentar sustituyentes en configuraciones tridimensionales definidas permite el desarrollo de productos farmacéuticos con actividad biológica específica. Esta versatilidad es crucial en la síntesis de nuevos compuestos medicinales con posibles aplicaciones en una gama de enfermedades .

Actividad Electro-Óptica

La incorporación de derivados de This compound en marcos de coordinación ha demostrado facilitar el cambio de estado redox. Esta propiedad es de gran interés en el diseño de materiales avanzados con propiedades espectrales ajustables, que son esenciales para el desarrollo de dispositivos electro-ópticos .

Mecanismo De Acción

Target of Action

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is a compound that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in cell growth and proliferation .

Result of Action

Given its target, it is likely that the compound has effects on cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where N-phenyl-1-(pyridin-4-yl)piperidin-4-amine acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has various effects on different types of cells and cellular processes. In neuronal cells, it can influence neurotransmitter levels by inhibiting monoamine oxidase, leading to changes in cell signaling pathways and gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . In cancer cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has shown potential anti-proliferative effects, possibly through the modulation of cell cycle regulators and apoptosis pathways .

Molecular Mechanism

The molecular mechanism of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine involves several key interactions at the molecular level. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the compound’s phenyl and pyridinyl groups, which fit into the enzyme’s active site and form stable interactions with its amino acid residues . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can modulate receptor activity by binding to specific receptor sites, leading to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell proliferation .

Dosage Effects in Animal Models

The effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has also been shown to affect metabolic flux, altering the levels of key metabolites in cellular pathways . This can influence cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is transported by organic cation transporters, which facilitate its uptake and distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.

Subcellular Localization

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is important for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

N-phenyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDOUVWYXSDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

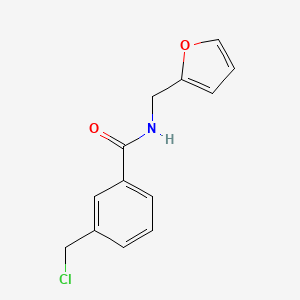

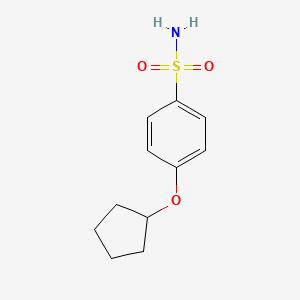

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)

![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)

![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)

![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)